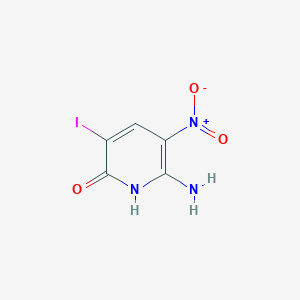

6-amino-3-iodo-5-nitro-1H-pyridin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-amino-3-iodo-5-nitro-1H-pyridin-2-one is a heterocyclic organic compound with the molecular formula C5H4IN3O3 and a molecular weight of 281.01 g/mol . This compound is characterized by the presence of an amino group, an iodine atom, and a nitro group attached to a pyridinone ring. It is used in various chemical and biological research applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-iodo-5-nitro-1H-pyridin-2-one typically involves the iodination of 6-amino-5-nitro-2(1H)-pyridinone using N-iodosuccinimide (NIS) as the iodinating agent . The reaction is carried out in an appropriate solvent such as acetonitrile or dimethylformamide (DMF) under controlled temperature conditions to ensure the selective iodination at the 3-position of the pyridinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

6-amino-3-iodo-5-nitro-1H-pyridin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, acetonitrile), and bases (e.g., potassium carbonate).

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol or methanol as solvent.

Oxidation: Potassium permanganate, sulfuric acid, water as solvent.

Major Products

Substitution: Formation of 6-amino-3-substituted-5-nitro-1H-pyridin-2-one derivatives.

Reduction: Formation of 6-amino-3-iodo-5-amino-1H-pyridin-2-one.

Oxidation: Formation of 6-nitroso-3-iodo-5-nitro-1H-pyridin-2-one.

Applications De Recherche Scientifique

6-amino-3-iodo-5-nitro-1H-pyridin-2-one is utilized in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

Biology: In the study of enzyme inhibition and as a potential ligand for receptor binding studies.

Medicine: Investigated for its potential antimicrobial and anticancer properties.

Industry: Used in the development of novel materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 6-amino-3-iodo-5-nitro-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, thereby modulating the activity of the target protein. The nitro group can participate in redox reactions, while the iodine atom can facilitate halogen bonding interactions, contributing to the compound’s biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-amino-5-nitro-2(1H)-pyridinone: Lacks the iodine atom, making it less reactive in substitution reactions.

3-iodo-5-nitro-2(1H)-pyridinone: Lacks the amino group, reducing its potential for hydrogen bonding interactions.

6-amino-3-iodo-2(1H)-pyridinone: Lacks the nitro group, affecting its redox properties.

Uniqueness

6-amino-3-iodo-5-nitro-1H-pyridin-2-one is unique due to the combination of an amino group, an iodine atom, and a nitro group on the pyridinone ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Activité Biologique

6-Amino-3-iodo-5-nitro-1H-pyridin-2-one (CAS Number: 11161823) is a pyridine derivative characterized by an amino group at the 6-position, a nitro group at the 5-position, and an iodine atom at the 3-position. This compound has garnered attention due to its diverse biological activities, making it a subject of extensive research in medicinal chemistry and pharmacology.

- Molecular Formula : C₆H₅N₃O₂I

- Molecular Weight : Approximately 238.02 g/mol

- Structural Features : The presence of the amino, nitro, and iodo groups contributes to its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Properties

Studies have shown that derivatives of pyridinones can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, specific nitropyridine derivatives have demonstrated potential as anti-cancer agents by targeting cellular pathways involved in tumor growth and survival .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. It has shown effectiveness against a range of bacteria and fungi, suggesting its potential use in treating infections .

Enzyme Inhibition

This compound acts as a ligand for various enzymes, modulating their activity through competitive inhibition or allosteric modulation. This mechanism is crucial for its application in biochemical studies .

The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The structural features of the compound allow it to bind effectively to active sites or allosteric sites on target proteins. Notably, the nitro group can participate in redox reactions, while the iodine atom facilitates halogen bonding interactions, enhancing its biological activity .

Case Studies

- Anticancer Study : A study demonstrated that this compound effectively inhibited the growth of human cancer cell lines (e.g., HeLa and MCF7) with IC50 values in the micromolar range. The compound induced apoptosis through the activation of caspase pathways .

- Antimicrobial Evaluation : In vitro tests revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL .

Comparative Analysis with Similar Compounds

The following table summarizes key similarities and differences between this compound and related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Amino-5-nitropyridin-2-one | Amino at 6-position, nitro at 5 | Used as a nucleobase in synthetic biology |

| 3-Iodo-5-nitropyridin-2-one | Iodine at 3-position | Different reactivity due to iodine positioning |

| 4-Amino-3-nitropyridine | Amino at 4-position | Exhibits distinct biological activity compared to others |

These comparisons highlight the unique position of this compound within the broader context of pyridine derivatives, emphasizing its distinct reactivity and potential applications.

Propriétés

IUPAC Name |

6-amino-3-iodo-5-nitro-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4IN3O3/c6-2-1-3(9(11)12)4(7)8-5(2)10/h1H,(H3,7,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSCFDIDAMTMKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1[N+](=O)[O-])N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4IN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457355 |

Source

|

| Record name | 6-Amino-3-iodo-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642460-96-6 |

Source

|

| Record name | 6-Amino-3-iodo-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.